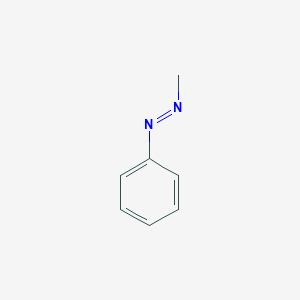
Diazene, methylphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, methylphenyl- is a chemical compound that is widely used in scientific research. It is also known as N-methylbenzenediazenamine and has the chemical formula C7H9N3. Diazene, methylphenyl- is a diazenyl compound that is used as a precursor in the synthesis of other chemicals. It is a colorless to pale yellow liquid that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of diazene, methylphenyl- is not fully understood. It is believed to act as a reducing agent and can react with certain proteins and enzymes. Diazene, methylphenyl- can also form stable complexes with metal ions and can be used as a ligand in coordination chemistry.
Effets Biochimiques Et Physiologiques
Diazene, methylphenyl- has no known biochemical or physiological effects on humans or animals. It is not used as a drug or medication and is only used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
Diazene, methylphenyl- is a useful reagent in the synthesis of other chemicals. It is relatively easy to synthesize and is readily available. However, it can be unstable and must be handled with care. Diazene, methylphenyl- can also be toxic and must be used in a well-ventilated area.
Orientations Futures
There are many possible future directions for the study of diazene, methylphenyl-. One area of research could be the synthesis of new organic compounds using diazene, methylphenyl- as a precursor. Another area of research could be the study of the mechanism of action of certain enzymes and proteins using diazene, methylphenyl-. Diazene, methylphenyl- could also be used as a ligand in coordination chemistry to form new metal complexes.
Méthodes De Synthèse
Diazene, methylphenyl- can be synthesized by the reaction of N-methylbenzenamine with sodium nitrite in the presence of hydrochloric acid. The reaction is known as diazotization and is used to convert primary aromatic amines to diazonium salts. Diazene, methylphenyl- is formed by the reduction of the diazonium salt with sodium sulfite or sodium thiosulfate.
Applications De Recherche Scientifique
Diazene, methylphenyl- is used in scientific research as a reagent in the synthesis of other chemicals. It is also used in the study of the mechanism of action of certain enzymes and proteins. Diazene, methylphenyl- is used as a precursor in the synthesis of azo dyes and other organic compounds.
Propriétés
Numéro CAS |
17556-69-3 |
|---|---|
Nom du produit |
Diazene, methylphenyl- |
Formule moléculaire |
C7H8N2 |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
methyl(phenyl)diazene |
InChI |
InChI=1S/C7H8N2/c1-8-9-7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
SHHIUWFOBYRJAM-UHFFFAOYSA-N |
SMILES |
CN=NC1=CC=CC=C1 |
SMILES canonique |
CN=NC1=CC=CC=C1 |
Synonymes |
[(E)-Phenylazo]methane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



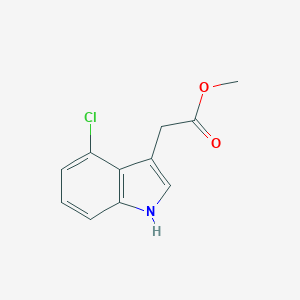
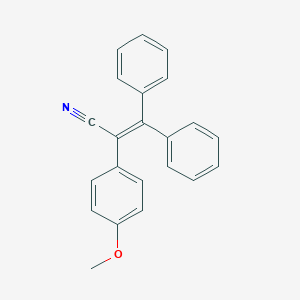
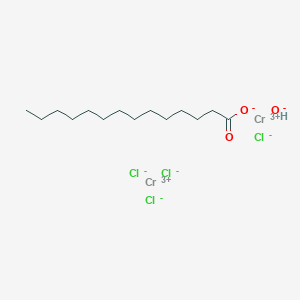
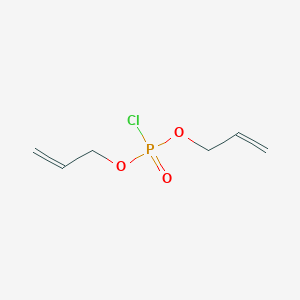
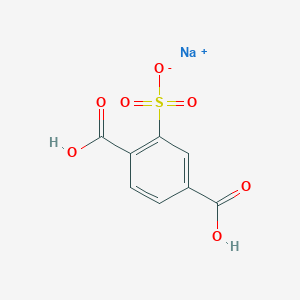



![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)
![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)



